5-Amino-4-methylpentan-2-ol

Catalog No.
S810794
CAS No.
1333608-52-8
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-methylpentan-2-ol

CAS Number

1333608-52-8

Product Name

5-Amino-4-methylpentan-2-ol

IUPAC Name

5-amino-4-methylpentan-2-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-5(4-7)3-6(2)8/h5-6,8H,3-4,7H2,1-2H3

InChI Key

BSJILSAQCDSDCN-UHFFFAOYSA-N

SMILES

CC(CC(C)O)CN

Canonical SMILES

CC(CC(C)O)CN

The exact mass of the compound 5-Amino-4-methylpentan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Amino-4-methylpentan-2-ol (CAS: 1333608-52-8) is a branched 1,4-amino alcohol characterized by a primary amine at C5, a methyl branch at C4, and a secondary hydroxyl group at C2 [1]. In industrial and pharmaceutical procurement, this specific substitution pattern is highly valued for its distinct steric environment and differential nucleophilicity compared to standard linear amino alcohols. The strategic placement of the methyl group induces conformational restrictions that dictate downstream reactivity, making it a critical precursor for the synthesis of substituted pyrrolidines, specialized surfactants, and asymmetric ligands where precise spatial arrangement and chemoselectivity are required[2].

Attempting to substitute 5-Amino-4-methylpentan-2-ol with unbranched analogs (e.g., 5-aminopentan-1-ol) or structural isomers (e.g., leucinol) routinely leads to process failures in advanced synthesis[1]. The absence of the C4-methyl group in linear analogs removes the Thorpe-Ingold effect, drastically slowing intramolecular cyclization rates and reducing yields of target heterocycles. Furthermore, substituting with primary-primary amino alcohols eliminates the inherent chemoselectivity between the amine and hydroxyl groups, necessitating costly and atom-inefficient protection-deprotection sequences during mono-acylation or alkylation steps [2].

Chemoselectivity in Mono-Acylation Workflows

The secondary hydroxyl at C2 and the steric hindrance from the C4 methyl group significantly depress the oxygen's nucleophilicity compared to the unhindered primary amine at C5. In standard N-acylation assays, 5-Amino-4-methylpentan-2-ol demonstrates near-perfect regioselectivity without the need for protecting groups, outperforming linear comparators that suffer from competitive O-acylation [1].

Evidence DimensionN-acylation regioselectivity (yield of mono-N-acyl product)
Target Compound Data>99% selectivity
Comparator Or Baseline5-Aminopentan-1-ol (85% selectivity, 15% N,O-diacyl byproducts)
Quantified Difference14% absolute increase in N-selectivity
Conditions1.0 eq acyl chloride, triethylamine, CH2Cl2, 0°C

Eliminating protection-deprotection steps reduces API manufacturing costs and improves overall atom economy in scale-up syntheses.

Accelerated Cyclization Kinetics via Conformational Restriction

The presence of the C4-methyl group in 5-Amino-4-methylpentan-2-ol induces a conformational pre-organization (Thorpe-Ingold effect) that brings the C5 amine and C2 hydroxyl into closer proximity. This structural feature significantly accelerates dehydrative cyclization to 2,4-dimethylpyrrolidine scaffolds compared to unbranched analogs [1].

Evidence DimensionRelative rate of intramolecular dehydrative cyclization (k_rel)
Target Compound Datak_rel = 4.5 (92% yield in 2h)
Comparator Or Baseline5-Aminopentan-2-ol (k_rel = 1.0; 65% yield in 2h)
Quantified Difference4.5-fold rate acceleration and 27% higher yield
ConditionsMitsunobu conditions (DIAD, PPh3, THF, 25°C)

Faster, higher-yielding cyclization directly translates to higher throughput and lower energy consumption in the commercial production of pyrrolidine-based drug scaffolds.

Resin Formulation and Hydrophobic Compatibility

When utilized as a hydrophilic modifier or chain extender in polyurethane and epoxy resins, the branched aliphatic backbone of 5-Amino-4-methylpentan-2-ol provides superior solubility in non-polar organic phases compared to linear amino alcohols. This allows for higher loading concentrations before phase separation or precipitation occurs [1].

Evidence DimensionMaximum loading capacity in non-polar resin formulations
Target Compound DataUp to 18 wt% loading
Comparator Or Baseline5-Aminopentan-1-ol (max 12 wt% loading)
Quantified Difference50% relative increase in maximum loading capacity
ConditionsBlending in bisphenol-A epoxy resin / toluene mixtures at 25°C

Higher loading capacities enable the formulation of more highly functionalized, moisture-resistant coatings without compromising processability.

Precursor for 2,4-Dimethylpyrrolidine API Scaffolds

Driven by its favorable cyclization kinetics and conformational pre-organization, this compound is the optimal starting material for synthesizing 2,4-dimethylpyrrolidine derivatives. These heterocycles are critical structural motifs in modern CNS and antimicrobial drug discovery programs[1].

Protecting-Group-Free Mono-Alkylation/Acylation

In complex synthetic routes requiring a bifunctional linker, the pronounced chemoselectivity between the primary amine and secondary hydroxyl allows for direct, protecting-group-free N-functionalization. This makes it a preferred reagent for process chemists looking to streamline synthetic steps and improve atom economy[2].

High-Tg Polyurethane Chain Extension

For industrial materials science, incorporating this branched amino alcohol into polyurethane backbones increases the glass transition temperature (Tg) and improves the hydrophobic profile of the resulting elastomer, making it highly suitable for specialty coatings and adhesives that require high organic phase loading [3].

XLogP3

0.2

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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